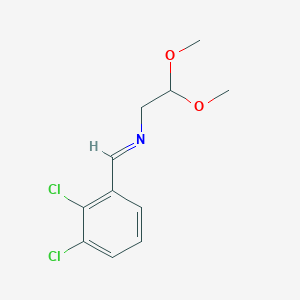
(E)-1-(2,3-Dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol This compound is characterized by the presence of a dichlorophenyl group and two methoxy groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- typically involves the reaction of 2,3-dichlorobenzaldehyde with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- include other derivatives of ethanamine with different substituents on the phenyl ring or variations in the methoxy groups. Examples include:
- Ethanamine, N-[(2,4-dichlorophenyl)methylene]-2,2-dimethoxy-
- Ethanamine, N-[(2,5-dichlorophenyl)methylene]-2,2-dimethoxy-
- Ethanamine, N-[(3,4-dichlorophenyl)methylene]-2,2-dimethoxy-
Uniqueness
The uniqueness of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57987-75-4 |
|---|---|
Fórmula molecular |
C11H13Cl2NO2 |
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H13Cl2NO2/c1-15-10(16-2)7-14-6-8-4-3-5-9(12)11(8)13/h3-6,10H,7H2,1-2H3 |
Clave InChI |
CDKNSVMHXZUVOI-UHFFFAOYSA-N |
SMILES canónico |
COC(CN=CC1=C(C(=CC=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
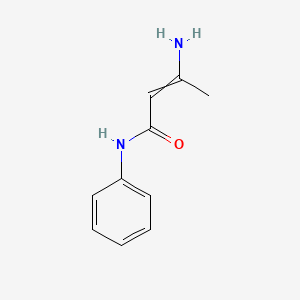
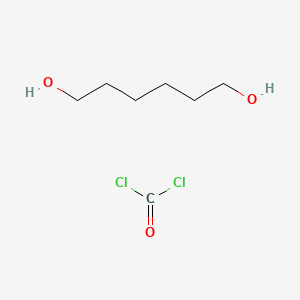
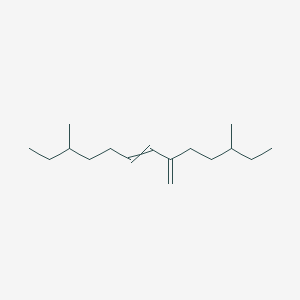
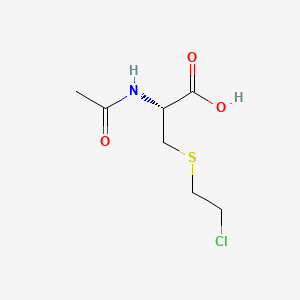
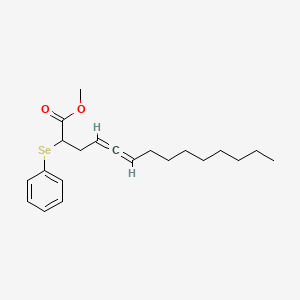
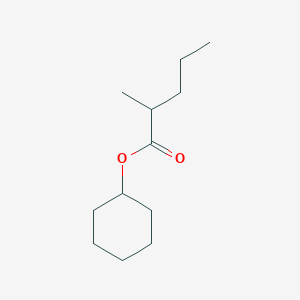


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)

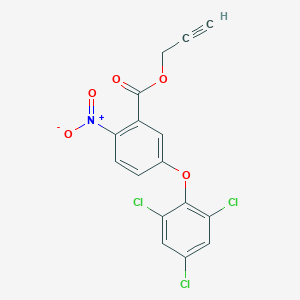
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
